molecular formula C22H26Cl2Si2 B12548026 CID 78061771

CID 78061771

Cat. No.: B12548026
M. Wt: 417.5 g/mol
InChI Key: MBXDAVURAMXPHM-UHFFFAOYSA-N
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Description

CID 78061771 is a chemical compound characterized by its distinct structural and analytical properties. According to Figure 1 from , its chemical structure (Figure 1A) and mass spectrum (Figure 1D) were identified using gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fraction analysis. The compound was isolated from CIEO (presumably a plant-derived essential oil), with its content quantified across different fractions during vacuum distillation (Figure 1C).

Properties

Molecular Formula

C22H26Cl2Si2

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C22H26Cl2Si2/c1-3-13-25(15-23)21-17-9-5-7-11-19(17)22(26(16-24)14-4-2)20-12-8-6-10-18(20)21/h5-12H,3-4,13-16H2,1-2H3

InChI Key

MBXDAVURAMXPHM-UHFFFAOYSA-N

Canonical SMILES

CCC[Si](CCl)C1=C2C=CC=CC2=C(C3=CC=CC=C31)[Si](CCC)CCl

Origin of Product

United States

Preparation Methods

The synthesis of CID 78061771 involves several steps and specific reaction conditions. The preparation methods can be categorized into synthetic routes and industrial production methods. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure. Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities, ensuring consistency and purity.

Chemical Reactions Analysis

CID 78061771 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 78061771 has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used to study specific biochemical pathways or as a tool in molecular biology experiments. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, it may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of CID 78061771 involves its interaction with specific molecular targets and pathways This interaction can lead to various biological effects, depending on the nature of the target and the pathway involved

Comparison with Similar Compounds

Comparison with Similar Compounds

However, a methodological framework for such comparisons can be inferred from studies on related compounds (e.g., oscillatoxin derivatives in ) and analytical techniques described in other sources. Below is a hypothetical comparison based on available data structures and methodologies:

Table 1: Structural and Analytical Comparison of CID 78061771 and Oscillatoxin Derivatives

Property This compound Oscillatoxin D (CID: 101283546) 30-Methyl-Oscillatoxin D (CID: 185389)
Molecular Formula Not reported C₃₄H₅₀O₇ C₃₅H₅₂O₇
Molecular Weight Not reported 582.7 g/mol 596.7 g/mol
Key Functional Groups Likely terpenoid (inferred from GC-MS data) Macrocyclic polyketide with lactone Methylated derivative of Oscillatoxin D
Analytical Method GC-MS, vacuum distillation LC-MS, NMR LC-MS, NMR

Key Findings :

Structural Complexity : this compound appears less complex than oscillatoxin derivatives, which exhibit macrocyclic polyketide backbones with lactone rings.

Analytical Techniques : While oscillatoxin derivatives rely on LC-MS and NMR for characterization, this compound was analyzed via GC-MS, suggesting differences in volatility or polarity.

Biological Relevance : Oscillatoxins are associated with algal toxicity and ion channel modulation, whereas this compound’s biological role remains uncharacterized in the provided evidence.

Table 2: Fractional Distribution of this compound in CIEO

Fraction This compound Content (%) Notes
Fraction 1 12.3 ± 1.2 Highest volatility
Fraction 2 8.7 ± 0.9 Moderate polarity
Fraction 3 5.1 ± 0.6 Low yield, complex impurities

Data derived from Figure 1C in .

Methodological Considerations for Comparative Studies

The comparison of this compound with analogs would benefit from:

  • Advanced Spectroscopic Techniques: As demonstrated in , tandem mass spectrometry (e.g., source-induced CID) can differentiate structural isomers like ginsenosides.
  • Standardized Reporting : Journals such as Analytical Chemistry emphasize rigorous method descriptions and literature comparisons (e.g., improved sensitivity over prior methods).
  • Data Reproducibility : Guidelines in stress the need for detailed experimental protocols and spectral data to enable replication.

Q & A

How can researchers formulate a focused research question for studying CID 78061771 in experimental chemistry?

Answer: A well-structured research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) to ensure clarity and rigor . For this compound, define the specific chemical interactions, outcomes (e.g., catalytic behavior, stability), and contextualize gaps in existing literature (e.g., "How does the solvation environment of this compound influence its electrochemical stability under varying pH conditions?"). Pilot testing the question with peers or supervisors helps refine scope and avoid ambiguity .

What strategies ensure a comprehensive literature review for this compound-related research?

Answer:
Adopt a systematic approach:

  • Primary sources: Use databases like PubMed, SciFinder, and Reaxys to retrieve peer-reviewed studies on this compound’s synthesis, properties, and applications. Filter by publication date (last 5–10 years) to prioritize recent findings .
  • Secondary sources: Review meta-analyses or critical reviews to identify unresolved debates (e.g., conflicting reports on reaction mechanisms).
  • Gap analysis: Map existing knowledge to isolate understudied areas, such as temperature-dependent phase transitions or toxicity profiles .

What methodological considerations are critical in designing experiments involving this compound?

Answer:

  • Reproducibility: Document experimental protocols in detail, including reagent purity, instrument calibration (e.g., NMR parameters), and environmental controls (temperature, humidity) .
  • Controls: Include negative/positive controls (e.g., inert analogs of this compound) to validate observed effects.
  • Data collection: Use triplicate measurements and statistical tools (e.g., ANOVA) to minimize variability. For complex systems, consider computational modeling (DFT, MD simulations) to complement empirical data .

How should researchers address contradictions in data analysis involving this compound?

Answer:

  • Triangulation: Cross-validate results using multiple techniques (e.g., XRD for crystallinity, FTIR for functional groups) to confirm structural or behavioral anomalies .
  • Error analysis: Quantify uncertainties from instrumentation (e.g., ±0.01 mg balance precision) and methodological limitations (e.g., solvent purity impacting reaction yields).
  • Contextual reinterpretation: Re-examine assumptions (e.g., reaction stoichiometry) and compare findings with prior studies to identify systemic discrepancies .

What steps ensure reproducibility in this compound experiments across laboratories?

Answer:

  • Protocol standardization: Provide granular details in the "Materials and Methods" section, including batch numbers of chemicals, equipment models, and software versions used for data processing .
  • Open data practices: Share raw datasets (e.g., crystallographic files, spectral data) in supplementary materials or repositories like Zenodo.
  • Collaborative verification: Partner with independent labs to replicate key experiments, ensuring methodological alignment .

How can interdisciplinary approaches enhance research on this compound?

Answer:

  • Integration with computational chemistry: Use molecular docking studies to predict this compound’s binding affinities or machine learning to optimize synthesis pathways .
  • Cross-disciplinary collaboration: Engage material scientists to explore nanostructured forms or toxicologists to assess bioaccumulation risks.
  • Hybrid methodologies: Combine spectroscopic analysis with kinetic modeling to elucidate reaction mechanisms .

What ethical guidelines apply to this compound studies involving human or environmental samples?

Answer:

  • Ethical clearance: Obtain institutional review board (IRB) approval for studies involving biological materials or environmental sampling .
  • Conflict of interest disclosure: Declare funding sources (e.g., industry partnerships) that might influence research outcomes .
  • Data transparency: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .

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